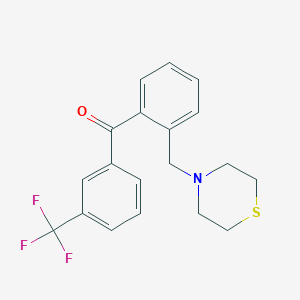

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

Descripción

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone is a benzophenone derivative featuring a thiomorpholine ring attached via a methyl group at the 2-position of one aromatic ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties compared to other heterocycles, while the -CF₃ group enhances lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXMRNVKDUSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643832 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-08-6 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of thiomorpholine with 3’-trifluoromethylbenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for research and experimental use .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is being explored for drug development and as a lead compound in medicinal chemistry.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .

Mecanismo De Acción

The mechanism of action of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound’s key structural analogs include thiomorpholine-, azetidine-, and pyrrolidine-substituted benzophenones with variations in fluorine substitution patterns. A comparative analysis is summarized below:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Heterocycle | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone* | - | C₁₉H₁₈F₃NOS | 2-thiomorpholinomethyl, 3'-CF₃ | Thiomorpholine | 365.41 |

| 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone | 898763-46-7 | C₁₉H₁₈F₃NOS | 3-thiomorpholinomethyl, 3'-CF₃ | Thiomorpholine | 365.41 |

| 2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone | 898782-50-8 | C₁₈H₁₅F₃NOS | 2'-thiomorpholinomethyl, 3,4,5-F | Thiomorpholine | 356.38 |

| 2-Azetidinomethyl-3'-trifluoromethylbenzophenone | 898782-44-0† | C₁₈H₁₆F₃NO | 2-azetidinomethyl, 3'-CF₃ | Azetidine | 319.32 |

*Hypothetical structure inferred from analogs; †CAS number corresponds to a difluoro analog (see ).

Key Observations:

Fluorine Substitution :

- The 3'-trifluoromethyl group in the target compound offers strong electron-withdrawing effects, stabilizing the aromatic system. In contrast, 3,4,5-trifluoro substitution (e.g., 898782-50-8) increases electronegativity but reduces steric bulk compared to -CF₃ .

Positional Isomerism: Shifting the thiomorpholinomethyl group from 2- to 3-position (e.g., 898763-46-7) alters steric interactions and electronic distribution, which may impact binding affinity in pharmacological contexts .

Physicochemical and Functional Implications

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. Thiomorpholine’s sulfur may further improve solubility in polar aprotic solvents compared to azetidine derivatives .

- Metabolic Stability : Fluorine substitution generally reduces metabolic degradation, but the thiomorpholine ring’s sulfur could introduce susceptibility to oxidation .

Actividad Biológica

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone core with a thiomorpholine moiety and a trifluoromethyl group. These structural components contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiomorpholine ring enhances binding affinity, while the trifluoromethyl group may influence the compound's lipophilicity and cellular uptake.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans . The compound's mechanism may involve disruption of cell membrane integrity or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects against various cancer cell lines, including human ovarian carcinoma (MDAH 2774) and lung adenocarcinoma (A549) . The compound appears to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, which revealed enhanced biological activity compared to the parent compound. For instance, modifications to the thiomorpholine ring led to increased potency against specific microbial strains, highlighting the importance of structural optimization in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.